molecular formula C16H14FNO4S B2397663 4-fluoro-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid CAS No. 1356781-48-0

4-fluoro-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid

Cat. No.: B2397663
CAS No.: 1356781-48-0
M. Wt: 335.35
InChI Key: SDIQIQSWLRLHHL-UHFFFAOYSA-N
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Description

4-Fluoro-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid is a fluorinated benzoic acid derivative featuring a sulfonylamino group substituted at the 3-position of the aromatic ring. The sulfonylamino moiety is further modified with an (E)-configured ethenyl group linked to a 4-methylphenyl substituent. This structure combines electron-withdrawing (fluorine, sulfonyl) and hydrophobic (methylphenyl) groups, making it a candidate for applications in medicinal chemistry or materials science.

Properties

IUPAC Name

4-fluoro-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO4S/c1-11-2-4-12(5-3-11)8-9-23(21,22)18-15-10-13(16(19)20)6-7-14(15)17/h2-10,18H,1H3,(H,19,20)/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDIQIQSWLRLHHL-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(C=CC(=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=C(C=CC(=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid typically involves multiple steps, including the introduction of the fluorine atom, the formation of the sulfonylamino group, and the attachment of the benzoic acid moiety. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the sulfonylamino group to sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the benzoic acid moiety to benzyl alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions at the fluorine atom using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

4-fluoro-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-fluoro-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to proteins or enzymes, while the sulfonylamino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

Substituent Effects : The target compound’s (E)-ethenyl-4-methylphenyl group enhances steric bulk and lipophilicity compared to the simpler 4-fluoro-3-methylphenyl group in CAS 327091-30-5 . This may influence binding to hydrophobic protein pockets.

Acidity : The target’s predicted pKa (~4.2) aligns with analogs like CAS 327091-30-5 (pKa 4.06), suggesting similar ionization behavior under physiological conditions.

Thermal Stability : Boiling points for benzoic acid derivatives with sulfonyl groups often exceed 450°C , implying the target compound is stable under high-temperature synthesis conditions.

Pharmacological and Functional Insights

  • Metabolic Stability: The 4-fluoro substituent in the target compound likely improves metabolic resistance compared to non-fluorinated analogs (e.g., 3R7 ), as fluorine reduces oxidative degradation .
  • Binding Interactions : The (E)-ethenyl group’s rigidity may favor planar alignment with aromatic residues in enzyme active sites, contrasting with the flexible ethylcyclohexyl group in perfluorinated analogs .
  • Solubility Trade-offs : While the carboxylic acid group enhances aqueous solubility, the hydrophobic 4-methylphenyl moiety may reduce bioavailability compared to smaller substituents (e.g., 3R7’s ethenyl group ).

Biological Activity

4-Fluoro-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid is a sulfonamide compound notable for its unique molecular structure, which includes a fluoro group, a sulfonamide moiety, and an ethenyl group connected to a 4-methylphenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor.

Chemical Structure and Properties

  • Molecular Formula : C15H14FNO4S
  • Molar Mass : Approximately 309.31 g/mol

The structural features of this compound contribute to its biological activity, allowing it to interact with various biological targets, including enzymes and receptors.

Enzyme Inhibition

This compound has been identified as an inhibitor of specific enzymes involved in inflammatory pathways. The sulfonamide structure is known for its ability to interact with the active sites of enzymes, leading to inhibition of their functions. Notably, it has shown potential as:

  • Lipoxygenase Inhibitor : This inhibition can lead to reduced production of leukotrienes, which are implicated in inflammatory responses.

Antimicrobial and Anticancer Properties

Research indicates that this compound may possess antimicrobial and anticancer properties. Its mechanism of action likely involves:

  • Binding to Enzymes : It may bind to specific enzymes that are crucial for the survival and proliferation of certain pathogens or cancer cells.
  • Modulating Receptor Activities : The compound could alter receptor signaling pathways that are essential for tumor growth or microbial virulence.

Case Studies and Research Findings

Several studies have explored the biological activities of similar sulfonamide compounds, providing insights into the potential applications of this compound:

  • Inhibition Studies : A study demonstrated that related sulfonamide compounds effectively inhibited lipoxygenase activity, suggesting that this compound may exhibit similar inhibitory effects.
  • Antimicrobial Activity : Research on structurally similar compounds has indicated broad-spectrum antimicrobial activity. The unique combination of functional groups in this compound may enhance its effectiveness against resistant strains.
  • Anticancer Activity : Investigations into the anticancer properties of sulfonamide derivatives have shown promising results, with some compounds inducing apoptosis in cancer cell lines. This suggests that this compound could be a candidate for further development in cancer therapeutics.

Comparative Analysis

The following table summarizes the biological activities of related compounds:

Compound NameStructure FeaturesBiological Activity
2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acidSimilar sulfonamide structureLipoxygenase inhibitor
N-BenzothiopheneylsulfonamideContains a thiophene ringTRPM8 antagonist
4-FluorobenzenesulfonamideSimple sulfonamide with fluorineBroad-spectrum antimicrobial activity

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological properties compared to other sulfonamide compounds.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the benzoic acid core. Key steps include:
  • Sulfonamide Coupling : React 4-fluoro-3-aminobenzoic acid with (E)-2-(4-methylphenyl)ethenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous DCM or THF at 0–5°C .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate the product. Yield improvements (65–80%) are achieved by controlling moisture and stoichiometric excess of sulfonyl chloride .
  • Table : Example Reaction Parameters
StepReagent/CatalystSolventTemp (°C)Yield (%)
Sulfonylation(E)-2-(4-methylphenyl)ethenesulfonyl chlorideDCM0–570–80
PurificationEthanol/WaterRT95% purity

Q. How can the purity and structural integrity of this compound be verified?

  • Methodological Answer :
  • Analytical Techniques :
  • HPLC : Use a C18 column (MeCN/H2O + 0.1% TFA) to assess purity (>95%) .
  • NMR : Confirm substituent positions via 1^1H NMR (e.g., sulfonamide NH at δ 10.2 ppm, ethenyl protons at δ 6.8–7.2 ppm) .
  • FT-IR : Identify sulfonyl (1320–1160 cm1^{-1}) and carboxylic acid (1700 cm1^{-1}) groups .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Methodological Answer : Contradictions often arise from assay variability or undefined mechanisms. To address this:
  • Mechanistic Studies : Perform molecular docking to predict binding affinity with target proteins (e.g., COX-2 or tyrosine kinases) .
  • Dose-Response Analysis : Use in vitro models (e.g., cancer cell lines) with standardized protocols (IC50_{50} determination) to compare potency .
  • Meta-Analysis : Aggregate data from multiple studies, applying statistical tools (e.g., ANOVA) to identify confounding variables like solvent effects .

Q. What methodologies assess environmental impact and degradation pathways?

  • Methodological Answer :
  • Fate Studies : Use 14^{14}C-labeled compound in microcosm experiments to track biodegradation in soil/water systems .
  • Advanced Oxidation Processes (AOPs) : Evaluate photodegradation under UV/H2_2O2_2 conditions, monitoring intermediates via LC-MS .
  • Ecotoxicology : Test acute toxicity in Daphnia magna (OECD 202) and chronic effects in algae (OECD 201) to establish EC50_{50} values .

Key Considerations for Experimental Design

  • Steric/Electronic Effects : The fluorine atom and bulky sulfonamide group may hinder reactivity; optimize catalysts (e.g., Pd for coupling reactions) .
  • Stability : Store the compound under inert gas at -20°C to prevent hydrolysis of the sulfonamide bond .

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